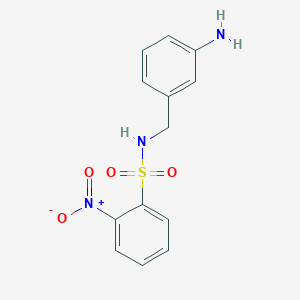
N-メチル-N-(4-アミノフェニル)-3-メトキシアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is an organic compound that features both an amino group and a nitro group attached to a benzene ring
科学的研究の応用
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide typically involves the reaction of 3-aminobenzylamine with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Reduction: The major product is the corresponding amine, N-[(3-aminophenyl)methyl]-2-aminobenzenesulfonamide.
Substitution: The products depend on the nucleophile used in the reaction.
作用機序
The mechanism of action of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is not well-documented. its effects are likely related to its ability to interact with biological molecules such as proteins and enzymes. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological targets .
類似化合物との比較
Similar Compounds
Uniqueness
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is unique due to the presence of both an amino group and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
生物活性
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific signaling pathways. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a nitro group and a sulfonamide moiety , which are critical for its biological interactions. The presence of the 3-aminophenyl group enhances its ability to interact with various biological targets.
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is primarily studied for its role as an inhibitor of protein kinases . Protein kinases are essential in cellular signaling pathways that regulate processes such as metabolism, cell cycle progression, and apoptosis. Dysregulation of these pathways is often implicated in cancer development and progression .
Key Mechanisms:
- Inhibition of PI3K Pathway : This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial for tumor growth and survival .
- Anti-cancer Activity : Studies indicate that sulfonamide derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapies .
Biological Activity Data
The following table summarizes key findings related to the biological activity of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide:
Case Study 1: Cancer Cell Line Analysis
In a study assessing the effects of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide on various cancer cell lines, significant reductions in cell viability were observed. The compound was tested against HepG2 (liver cancer), MGC80-3 (gastric cancer), and T-24 (bladder cancer) cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial properties revealed that N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide demonstrated effective inhibition against several strains of Gram-positive bacteria. This suggests potential applications in treating bacterial infections alongside its anticancer properties.
特性
IUPAC Name |
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c14-11-5-3-4-10(8-11)9-15-21(19,20)13-7-2-1-6-12(13)16(17)18/h1-8,15H,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGHMWMNJVVKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














